Thieno[2,3-c]pyridine-7(6H)-thione Thieno[2,3-c]pyridine-7(6H)-thione
Brand Name: Vulcanchem
CAS No.: 104587-44-2
VCID: VC20748918
InChI: InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
SMILES: C1=CNC(=S)C2=C1C=CS2
Molecular Formula: C7H5NS2
Molecular Weight: 167.3 g/mol

Thieno[2,3-c]pyridine-7(6H)-thione

CAS No.: 104587-44-2

Cat. No.: VC20748918

Molecular Formula: C7H5NS2

Molecular Weight: 167.3 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-c]pyridine-7(6H)-thione - 104587-44-2

Specification

CAS No. 104587-44-2
Molecular Formula C7H5NS2
Molecular Weight 167.3 g/mol
IUPAC Name 6H-thieno[2,3-c]pyridine-7-thione
Standard InChI InChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
Standard InChI Key JHQICVSZKZQLFP-UHFFFAOYSA-N
SMILES C1=CNC(=S)C2=C1C=CS2
Canonical SMILES C1=CNC(=S)C2=C1C=CS2

Introduction

Research Applications and Biological Activities

Anticancer Properties and Mechanisms

Thieno[2,3-c]pyridine-7(6H)-thione and its derivatives have demonstrated significant anticancer properties through various mechanisms. Recent research published in 2025 has established the anticancer potential of thieno[2,3-c]pyridines through comprehensive cell-based assays and in silico evaluations . These compounds have been tested against multiple cancer cell lines, including MCF7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) . The mechanism of action primarily involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in cancer cell survival and proliferation. By inhibiting Hsp90, these compounds disrupt multiple oncogenic pathways simultaneously, making them promising candidates for cancer treatment .

Cell Cycle Regulation and Cytotoxicity

Thieno[2,3-c]pyridine derivatives have demonstrated significant effects on cell cycle regulation. Notably, compound 6i from recent studies was found to induce G2 phase arrest, effectively inhibiting cell cycle progression in cancer cells . This cell cycle arrest prevents cancer cells from completing division, ultimately leading to cell death. Interestingly, the cell death mechanism induced by compound 6i appears to be different from classical apoptosis, suggesting alternative pathways that could potentially overcome resistance mechanisms commonly associated with apoptotic resistance in cancer cells . These findings highlight the complex interactions of thieno[2,3-c]pyridine derivatives with cellular machinery and underscore their potential as anticancer agents with novel mechanisms of action.

Synthesis and Chemical Properties

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of thieno[2,3-c]pyridine-7(6H)-thione is largely influenced by its heterocyclic nature and the presence of the thione functional group. The thione group (C=S) is particularly reactive and can undergo various transformations, including oxidation, reduction, and nucleophilic substitution reactions. These transformations allow for the creation of a diverse library of derivatives with modified properties. In related thieno[2,3-b]pyridine systems, reactions such as formylation with formic acid or formamide have been used to create pyrimidino-fused derivatives, suggesting similar transformations might be applicable to thieno[2,3-c]pyridine-7(6H)-thione . The ability to undergo these various chemical transformations makes thieno[2,3-c]pyridine-7(6H)-thione a versatile building block for creating complex molecular structures with potential biological activities.

Structure-Activity Relationships

Key Structural Features Affecting Activity

The biological activity of thieno[2,3-c]pyridine-7(6H)-thione and its derivatives is strongly influenced by specific structural features. Research has shown that modifications to the basic thieno[2,3-c]pyridine scaffold can significantly alter the compound's interaction with biological targets and its resultant activity . The thione group at the 7-position is particularly important, as it influences the electronic distribution within the molecule and affects how the compound interacts with protein targets. Additionally, substituents at various positions around the thieno[2,3-c]pyridine core can modulate activity by altering properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance. These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives with enhanced therapeutic potential.

Comparative Analysis with Related Compounds

When comparing thieno[2,3-c]pyridine-7(6H)-thione with related heterocyclic compounds, several important distinctions emerge. Unlike its isomer thieno[2,3-b]pyridine, which has been more extensively studied and has different biological activities, thieno[2,3-c]pyridine-7(6H)-thione offers a distinct pattern of reactivity and biological interactions . The positioning of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring creates a unique electronic environment that differentiates it from other isomeric forms. Furthermore, the presence of the thione group, as opposed to other functional groups such as carbonyl or amino groups found in related compounds, confers specific reactivity patterns that can be exploited for targeted modifications and optimizations in drug development efforts.

Anticancer Screening Results

In Vitro Cytotoxicity Studies

Recent anticancer screening studies of thieno[2,3-c]pyridine derivatives have yielded promising results across multiple cancer cell lines. In a comprehensive study published in 2025, a series of thieno[2,3-c]pyridine derivatives were evaluated for their anticancer potential . Initial screening identified compounds 6a and 6i as the most promising candidates, which were subsequently subjected to more detailed IC50 determination. The results demonstrated that these compounds, particularly 6i, exhibited significant cytotoxic activity against various cancer cell lines. The table below summarizes the IC50 values of compound 6i against different cancer cell lines:

Cancer Cell LineType of CancerIC50 Value (μM)
HSC3Head and neck cancer10.8
T47DBreast cancer11.7
RKOColorectal cancer12.4

These results indicate a broad spectrum of anticancer activity, with particularly potent effects against head and neck cancer cells (HSC3), followed closely by breast cancer (T47D) and colorectal cancer (RKO) cell lines .

Molecular Mechanisms and Cellular Targets

The anticancer activity of thieno[2,3-c]pyridine derivatives appears to be mediated through specific molecular mechanisms and cellular targets. Molecular docking studies have identified heat shock protein 90 (Hsp90) as a primary target for these compounds . Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncogenic proteins involved in cancer cell growth, survival, and metastasis. By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives can simultaneously disrupt multiple cancer-promoting pathways, offering a potentially more robust approach to cancer treatment compared to agents targeting single pathways. Cell cycle analysis revealed that compound 6i induces G2 phase arrest, preventing the completion of cell division . Interestingly, the cell death mechanism appears to be distinct from classical apoptosis, suggesting novel pathways that could potentially overcome resistance mechanisms commonly observed in cancer treatment.

In Silico Evaluations and Structure Optimization

Molecular Docking Studies

In silico molecular docking studies have provided valuable insights into how thieno[2,3-c]pyridine derivatives interact with their biological targets. Recent research utilized molecular docking to evaluate the binding interactions between synthesized thieno[2,3-c]pyridine compounds and Hsp90 . These studies revealed crucial molecular interactions that contribute to the compounds' inhibitory activity. The docking results indicated specific binding modes and interaction patterns that help explain the observed biological activities. Such information is invaluable for understanding the molecular basis of the compounds' effects and guides further structural optimizations to enhance potency and selectivity. The identification of key binding interactions also facilitates the rational design of new derivatives with potentially improved pharmacological profiles.

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